![molecular formula C14H16ClNO3 B2701361 [2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]-(oxiran-2-yl)methanone CAS No. 2411242-21-0](/img/structure/B2701361.png)

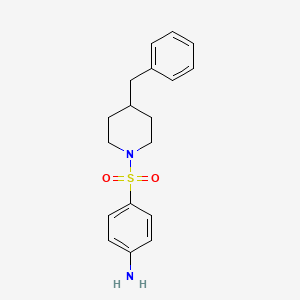

[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]-(oxiran-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]-(oxiran-2-yl)methanone, also known as clozapine N-oxide (CNO), is a synthetic compound that has been used extensively in scientific research. CNO is a derivative of clozapine, which is an antipsychotic drug used to treat schizophrenia. However, CNO has no antipsychotic properties and is used solely for research purposes.

Mechanism of Action

CNO acts as an agonist for DREADDs, which are G protein-coupled receptors that are not activated by endogenous ligands. When CNO binds to DREADDs, it induces a conformational change that activates downstream signaling pathways. The activation of these pathways can either inhibit or excite neurons, depending on the type of DREADD used.

Biochemical and Physiological Effects:

CNO has been shown to have minimal effects on biochemical and physiological processes in vivo. CNO is rapidly metabolized in the liver and excreted in the urine. CNO has been shown to have no effect on heart rate, blood pressure, or body temperature in mice. However, CNO can cause sedation and hypothermia at high doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CNO in lab experiments is its selectivity for DREADDs. CNO can activate or inhibit specific neurons without affecting neighboring neurons. This allows researchers to study the function of specific neural circuits with high precision. However, one limitation of using CNO is its short half-life. CNO is rapidly metabolized in vivo, which limits its duration of action. This can be overcome by using sustained-release formulations of CNO or by administering multiple doses.

Future Directions

There are several future directions for the use of CNO in scientific research. One direction is the development of new DREADDs with improved properties. For example, new DREADDs could have increased selectivity for specific types of neurons or could have longer half-lives. Another direction is the use of CNO in combination with other drugs or therapies. CNO could be used to activate or inhibit specific neurons in conjunction with other drugs or therapies to treat neurological disorders. Finally, CNO could be used in combination with advanced imaging techniques to study the function of specific neural circuits in vivo.

Synthesis Methods

CNO can be synthesized through a multi-step process starting from 2-chlorobenzonitrile. The first step involves the conversion of 2-chlorobenzonitrile to 2-(2-chlorophenyl)acetic acid, which is then converted to 2-(2-chlorophenyl)glycine. The next step involves the cyclization of 2-(2-chlorophenyl)glycine to form [2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]-(oxiran-2-yl)methanone. The final product is then purified through recrystallization.

Scientific Research Applications

CNO is widely used in neuroscience research to study the function of specific neural circuits. CNO is used to activate or inhibit specific neurons in the brain that express the designer receptor exclusively activated by designer drugs (DREADDs). DREADDs are genetically engineered receptors that can be selectively activated by CNO. By using CNO to activate or inhibit specific neurons, researchers can study the function of these neurons and their role in behavior and disease.

properties

IUPAC Name |

[2-(2-chlorophenyl)-1,4-oxazepan-4-yl]-(oxiran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c15-11-5-2-1-4-10(11)12-8-16(6-3-7-18-12)14(17)13-9-19-13/h1-2,4-5,12-13H,3,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBOCRNITOJBCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(OC1)C2=CC=CC=C2Cl)C(=O)C3CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-4-(oxirane-2-carbonyl)-1,4-oxazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide](/img/structure/B2701278.png)

![N-Methyl-N-[2-oxo-2-[[4-(2-oxopiperidin-1-yl)cyclohexyl]amino]ethyl]prop-2-enamide](/img/structure/B2701279.png)

![1-[(4-fluorophenyl)methoxy]-N-(2-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2701283.png)

![4-(dimethylsulfamoyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2701284.png)

![8-chloro-N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2701287.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2701290.png)

![Methyl 3-{[({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2701294.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2701295.png)